3-(2-formylphenyl)benzoic Acid
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Description
3-(2-formylphenyl)benzoic Acid is an organic compound with the molecular formula C14H10O3 . It is a derivative of benzoic acid, which is an aromatic carboxylic acid .
Synthesis Analysis
The synthesis of compounds similar to 3-(2-formylphenyl)benzoic Acid has been reported in the literature. For instance, a ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-(2-formylphenyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and a formyl group . The average mass of the molecule is 226.227 Da .Scientific Research Applications
Theoretical Studies and Chemical Properties :
- A study by Gomes (2009) explored the stability and properties of formylphenol compounds, including calculations related to benzoic acid derivatives. This research contributes to understanding the thermochemical behavior of such compounds.
Natural Occurrence and Uses in Food and Cosmetics :
- Del Olmo, Calzada, and Nuñez (2017) discussed the presence of benzoic acid derivatives, including 3-(2-formylphenyl)benzoic Acid, in foods and cosmetics. Their study highlighted the widespread use and environmental distribution of these compounds, emphasizing their significance in daily life (Del Olmo, Calzada, & Nuñez, 2017).
Biosynthesis in Plants and Bacteria :
- Hertweck et al. (2001) investigated the biosynthesis of benzoic acid in plants and bacteria, illuminating its role as a building block in natural products. This research offers insights into the pathways that lead to the formation of benzoic acid and its derivatives (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Applications in Nanotechnology :
- Kokuoz et al. (2008) synthesized nanoparticles functionalized with 3-4 formylphenyl benzoic acid ligand. Their research demonstrated the potential of these materials for applications in color tunability and light emission (Kokuoz, DiMaio, Kucera, Evanoff, & Ballato, 2008).
Water Purification :
- Matthews (1990) explored the use of TiO2 suspensions for the purification of water, including the removal of benzoic acid. This study contributes to environmental science by offering methods for water treatment and pollution control (Matthews, 1990).
Luminescent Properties and Material Science :
- Sivakumar et al. (2010) studied lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, examining their photoluminescence. Such research is vital for developing new materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Synthesis and Crystal Structures :
- The synthesis and study of crystal structures of lanthanide 4-benzyloxy benzoates, which includes investigations into the influence of different groups on luminescent properties, is another significant area of application (Sivakumar et al., 2010).
properties
IUPAC Name |
3-(2-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVOXGWJNSOFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374689 |
Source
|
Record name | 3-(2-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-formylphenyl)benzoic Acid | |
CAS RN |
205871-52-9 |
Source
|
Record name | 3-(2-formylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205871-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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